molecular formula C13H13NO B124853 4-Benzyloxyaniline CAS No. 6373-46-2

4-Benzyloxyaniline

Cat. No. B124853
CAS RN: 6373-46-2
M. Wt: 199.25 g/mol
InChI Key: FIIDVVUUWRJXLF-UHFFFAOYSA-N
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Description

4-Benzyloxyaniline (4-BOA) is an aromatic amine compound derived from aniline, a primary aromatic amine. It is a white, crystalline solid with a melting point of 85-86°C and a boiling point of 254°C. 4-BOA is used in a variety of applications, including synthetic organic chemistry, drug development, and as a reagent in laboratory experiments. It is also used as a catalyst in the production of polyurethanes.

Scientific research applications

Solid-Phase Synthesis Applications

4-Benzyloxyaniline has been utilized in the development of novel linkers for solid-phase synthesis. Gordon and Balasubramanian (2001) describe its application in the solid-phase synthesis of N-unsubstituted beta-lactams and secondary amides, offering compounds in moderate to excellent yield (45-91%) and high purity (93-99%) (Gordon & Balasubramanian, 2001).

Crystallographic Studies

A structural study by Chattopadhyay et al. (2013) focused on benzyloxybenzoic acids and benzyloxyanilines, including 4-Benzyloxyaniline. They analyzed the nature of intermolecular interactions in these compounds through Hirshfeld surfaces and 2D fingerprint plots (Chattopadhyay et al., 2013).

Nonlinear Optical Properties

Research by Tsunekawa, Gotoh, and Iwamoto (1990) on benzylidene-aniline derivatives, related to 4-Benzyloxyaniline, revealed these compounds as promising for developing organic crystals with significant second-order optical non-linearity (Tsunekawa, Gotoh, & Iwamoto, 1990).

Synthesis of Dendrimers

Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline, related to 4-Benzyloxyaniline, in the synthesis of novel dendritic melamines. This study highlights the structural diversity and self-assembly capabilities of these dendrimers (Morar et al., 2018).

Liquid Crystal Research

Miyajima et al. (1995) synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, closely related to 4-Benzyloxyaniline, to investigate their liquid crystalline properties and found that certain derivatives exhibit stable smectic phases (Miyajima et al., 1995).

properties

IUPAC Name

4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIDVVUUWRJXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213153
Record name Aniline, p-benzyloxy-
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Benzyloxyaniline

CAS RN

6373-46-2
Record name 4-Benzyloxyaniline
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Record name Aniline, p-benzyloxy-
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Record name 4-Benzyloxyaniline
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Record name 4-benzyloxyaniline
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Synthesis routes and methods I

Procedure details

Phenol N-mustard is synthesized by to known procedures with modification. Scheme 4 shows the synthetic route for phenol mustard. Treatment of 4-nitrophenol (20) with benzyl chloride or 4-fluoro-1-nitrobenzene (22) with benzyl alcohol in the presence of base (such as NaOH, KOH, Na2CO3, K2CO3 or organic base) gives compound 21, which is converted into 4-benzyloxyaniline (23) by reduction (Fe/CH3COOH or Pd/C, H2). Treatment of 23 with ethylene oxide affords 4-N,N-bis(2-hydroxyethyl)aminophenyl benzyl ether 24.37
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Synthesis routes and methods II

Procedure details

Sodium hydrogen sulphide monohydrate (40 g) was added to a solution of 4-benzyloxynitrobenzene (25 g) in ethanol (800 ml) and the reaction mixture heated under reflux for four hours. The solvent was removed and the residue was treated with water and extracted into ether. The ether extract was dried and evaporated to give 4-benzyloxyaniline which was purified by extraction with hexane.
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Synthesis routes and methods III

Procedure details

A 20 g portion of 4-benzyloxyaniline hydrochloride was dissolved in chloroform-methanol and made basic with a solution of 70 mL of 1.25N sodium hydroxide and 70 mL of water. The layers were separated, the aqueous phase extracted with chloroform, the chloroform extracts washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was evaporated to yield 17 g of 4-benzyloxyaniline. A solution of 2 g (0.01 mol) of 4-benzyloxyaniline, 2.26 ml (0.015 mol) of 7-bromoheptanenitrile and 7.6 g (0.05 mol) of cesium fluoride in 20 mL of DMF was stirred and heated at 100° C. for two hours. The reaction was cooled and poured into saturated sodium chloride solution and extracted with ether. The ether extracts were washed three times with saturated sodium chloride solution, dried over magnesium sulfate and concentrated to 2.9 g of oil. The oil was chromatographed on 100 g of silica gel using a gradient from 10-30% ethyl acetate in hexane. There was obtained 2.55 g (85%) of 7-[(4-benzyloxyphenyl)amino]heptanenitrile. The benzyloxy compound was treated with eight parts of 48% HBr at room temperature for 5 hours to yield impure 7-[(4-hydroxyphenyl)amino]heptanenitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
LY Hu, TR Ryder, MF Rafferty, MR Feng… - Journal of medicinal …, 1999 - ACS Publications
In this article, the rationale for the design, synthesis, and biological evaluation of a series of N-type voltage-sensitive calcium channel (VSCC) blockers is described. N-Type VSCC …
Number of citations: 55 pubs.acs.org
WR Boehme - Journal of the American Chemical Society, 1953 - ACS Publications
The recent elucidation of structure2 and syn-thesis3, 4 of 5-hydroxytryptamine, a naturally occurring vasoconstrictor substance of serum and tissue fluids, 6 has prompted the …
Number of citations: 17 pubs.acs.org
S Akimoto, M Jikei, M Kakimoto - High Performance …, 2000 - journals.sagepub.com
… 4,4 -Dinitro-4 -benzyloxytriphenylamine was prepared by the condensation of pfluoronitrobenzene with 4-benzyloxyaniline hydrochloride. A mixture of 1.013 g (4.3 mmol) of 4-…
Number of citations: 14 journals.sagepub.com
T Arai, H Suda, T Igarashi, T Sakurai - Polymer journal, 2013 - nature.com
… The reaction of the acid derivative with thionyl chloride resulted in a highly reactive acid chloride, which, in turn, was coupled with 4-benzyloxyaniline in dry N,N-dimethylformamide (…
Number of citations: 5 www.nature.com
JJW Duan, Z Lu, CB Xue, X He, JL Seng… - Bioorganic & medicinal …, 2003 - Elsevier
… Formation of the lactam core was accomplished by reductive amination of 5 with 4-benzyloxyaniline and NaBH(OAc) 3 and subsequent cyclization in toluene at elevated temperature. In …
Number of citations: 43 www.sciencedirect.com
NR Monks, DC Blakey, SJ East, RI Dowell… - European Journal of …, 2002 - Elsevier
… Boc-4-benzyloxyaniline (… 4-benzyloxyaniline as an off-white solid (1.98 g): NMR CDCl 3 . δ 7.4 (m, 5H); 6.9 (d 2H); 6.6 (d 2H); 5.0 (s 2H); 3.1 (t 2H); 1.1 (t 3H). N-Ethyl-4-benzyloxyaniline …
Number of citations: 32 www.sciencedirect.com
S Akimoto, M Jikei, M Kakimoto - High Performance …, 2000 - journals.sagepub.com
… 4,4 -Dinitro-4 -benzyloxytriphenylamine was prepared by the condensation of pfluoronitrobenzene with 4-benzyloxyaniline hydrochloride. A mixture of 1.013 g (4.3 mmol) of 4-…
Number of citations: 15 journals.sagepub.com
NA Powell, FL Ciske, EC Clay, WL Cody… - Organic …, 2004 - ACS Publications
… acylation of 4-benzyloxyaniline 12 … 4-benzyloxyaniline and numerous other unidentified polar byproducts. The hydrolytic mechanism responsible for formation of the 4-benzyloxyaniline …
Number of citations: 16 pubs.acs.org
F Al‐Obeidi, M Mulcahy, VS Pitt… - Journal of …, 1990 - Wiley Online Library
… the 4-benzyloxyaniline moiety. A 0.47-g (2 mmol) sample of 4-benzyloxyaniline hydrochloride … The dried solution of 4-benzyloxyaniline in DCM was filtered into the resin and shaken for …
Number of citations: 4 onlinelibrary.wiley.com
A Choudhury, H Chen, CN Nilsen, KL Sorgi - Tetrahedron Letters, 2008 - Elsevier
… Thus we briefly screened the coupling reaction of 4-amino-6-chloropyrimidine-5-carbaldehyde (1) with 3-chloro-4-benzyloxyaniline (2) with and without TEA in a variety of solvents. The …
Number of citations: 28 www.sciencedirect.com

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